4-Benzyl-1-(3-chloropropyl)piperidine
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Overview
Description
4-Benzyl-1-(3-chloropropyl)piperidine is a chemical compound with the molecular formula C15H22ClN and a molecular weight of 251.79 g/mol . It is a piperidine derivative, characterized by the presence of a benzyl group and a chloropropyl group attached to the piperidine ring. This compound is used in various scientific research applications due to its unique chemical properties .
Scientific Research Applications
4-Benzyl-1-(3-chloropropyl)piperidine is used in various scientific research applications, including:
Preparation Methods
The synthesis of 4-Benzyl-1-(3-chloropropyl)piperidine typically involves the reaction of piperidine with benzyl chloride and 3-chloropropyl chloride under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the yield and purity of the product .
Chemical Reactions Analysis
4-Benzyl-1-(3-chloropropyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted products.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(3-chloropropyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors in biological systems, leading to specific biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Benzyl-1-(3-chloropropyl)piperidine can be compared with other similar compounds, such as:
1-(3-Chloropropyl)piperidine: This compound lacks the benzyl group, making it less complex and potentially less versatile in certain applications.
4-Benzylpiperidine: This compound lacks the chloropropyl group, which may limit its reactivity in certain chemical reactions.
N-Benzylpiperidine: This compound has a benzyl group attached to the nitrogen atom of the piperidine ring, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its combination of the benzyl and chloropropyl groups, which confer specific chemical reactivity and biological activity .
Properties
IUPAC Name |
4-benzyl-1-(3-chloropropyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN/c16-9-4-10-17-11-7-15(8-12-17)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXPPVOAXYXHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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